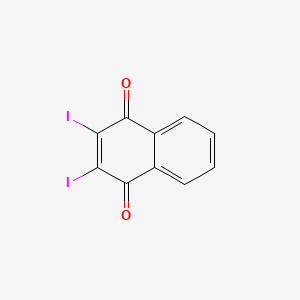
1,4-Naphthoquinone, 2,3-diiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-ナフトキノン, 2,3-ジヨード- は、ナフタレンから誘導された天然有機化合物である1,4-ナフトキノンの誘導体です。この化合物は、ナフトキノン環の2位と3位に2つのヨウ素原子を有することを特徴としています。この修飾により、この化合物はユニークな化学的および生物学的特性を付与され、科学研究のさまざまな分野で関心の対象となっています。
2. 製法
合成経路および反応条件
1,4-ナフトキノン, 2,3-ジヨード- の合成は、通常、1,4-ナフトキノンのヨウ素化を伴います。一般的な方法の1つは、ヨウ素酸カリウム(KIO3)または過酸化水素(H2O2)などの酸化剤の存在下で、1,4-ナフトキノンとヨウ素を反応させることです。 反応は通常、酢酸またはジクロロメタンなどの有機溶媒中で還流条件下で行われます .
工業生産方法
1,4-ナフトキノン, 2,3-ジヨード- の特定の工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成方法のスケールアップを含みます。これには、収率と純度を高めるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。 連続フロー反応器やその他の高度な技術を使用して、効率とスケーラビリティを向上させることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone, 2,3-diiodo- typically involves the iodination of 1,4-naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 1,4-naphthoquinone, 2,3-diiodo- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
反応の種類
1,4-ナフトキノン, 2,3-ジヨード- は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、より高い酸化状態の誘導体を形成するために酸化することができます。
還元: 還元反応は、それをヒドロキノン誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
置換: 求核置換反応は、通常、アジ化ナトリウム(NaN3)またはチオ尿素(NH2CSNH2)などの試薬を穏やかな条件下で使用します.
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまな置換ナフトキノン誘導体、ヒドロキノン、およびその他の官能基化された化合物が含まれます。 これらの生成物は、多くの場合、異なる化学的および生物学的特性を示します .
4. 科学研究における用途
1,4-ナフトキノン, 2,3-ジヨード- は、科学研究において幅広い用途を有しています。
科学的研究の応用
1,4-Naphthoquinone, 2,3-diiodo- has a wide range of applications in scientific research:
作用機序
1,4-ナフトキノン, 2,3-ジヨード- の作用機序には、レドックスサイクリングを起こし、活性酸素種(ROS)を生成する能力が含まれます。これらのROSは、細胞成分に酸化損傷を引き起こし、細胞死につながる可能性があります。 この化合物は、レドックス調節とシグナル伝達経路に関与する酵素など、さまざまな分子標的とも相互作用します . この2つの作用機序は、その抗菌および抗癌活性に貢献しています .
類似化合物との比較
類似化合物
1,4-ナフトキノン: ヨウ素置換基を持たない親化合物。
2,3-ジクロロ-1,4-ナフトキノン: ヨウ素ではなく塩素原子を持つ類似の化合物。
2,3-ジブロモ-1,4-ナフトキノン: 臭素原子を持つ別のハロゲン化誘導体.
独自性
1,4-ナフトキノン, 2,3-ジヨード- は、明確な電子効果と立体効果を付与するヨウ素原子の存在によりユニークです。 これらの効果は、化合物の反応性と生物活性を影響を与え、さまざまな研究用途における貴重なツールとなっています .
特性
CAS番号 |
13148-47-5 |
|---|---|
分子式 |
C10H4I2O2 |
分子量 |
409.95 g/mol |
IUPAC名 |
2,3-diiodonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H4I2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H |
InChIキー |
JYHMIJMMZKBNPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



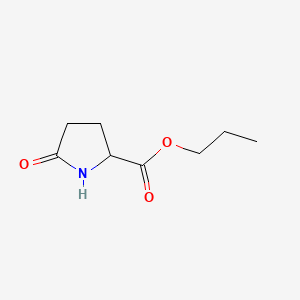

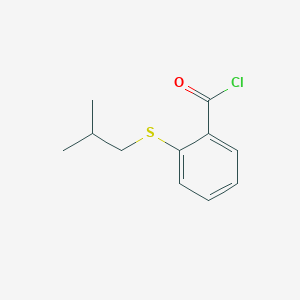
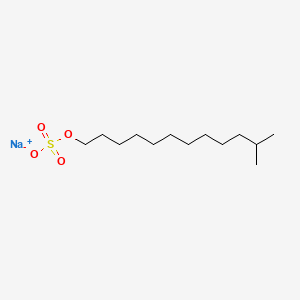
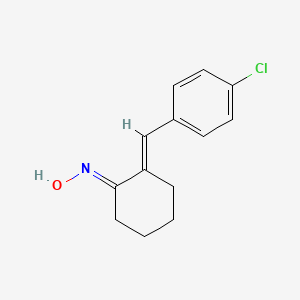
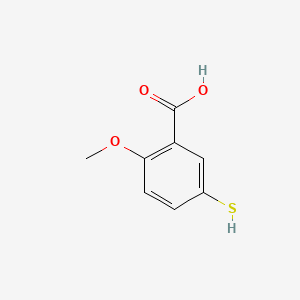
![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
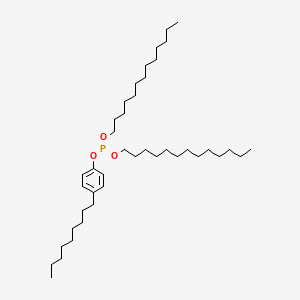

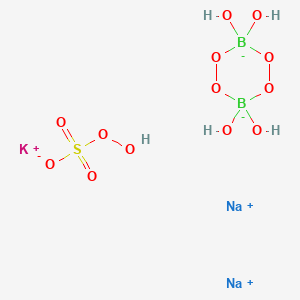
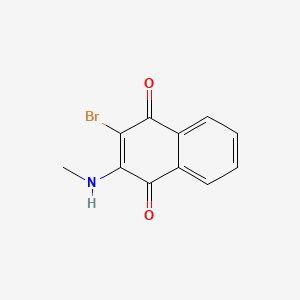

![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
